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Compound of Interest

Compound Name: 5-Formylcytidine

CAS No.: 148608-53-1

Cat. No.: B110004 Get Quote

Methodology Focus: CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion

Sequencing)[1][2][3]

Part 1: Executive Summary & Technical Rationale
The "Seventh Base" and the Resolution Gap
5-Formylcytidine (5fC) is not merely an oxidative intermediate in the active DNA

demethylation pathway; it functions as a stable epigenetic mark ("the seventh base") that

recruits specific reader proteins to regulate gene expression and chromatin structure. While 5-

methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are abundant, 5fC is rare (20–200

ppm of total cytosines), making its detection akin to finding a needle in a haystack.

Traditional bisulfite sequencing cannot distinguish 5fC from unmodified Cytosine (C) or 5-

carboxylcytosine (5caC) without complex subtraction methods (e.g., reduced bisulfite

sequencing), which suffer from low accuracy and high DNA degradation.

The Solution: CLEVER-seq
This guide details CLEVER-seq, a biocompatible, bisulfite-free method that enables single-

base resolution and single-cell detection of 5fC.[1][2][4]

Core Mechanism:
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Selective Labeling: 5fC reacts specifically with malononitrile (active methylene compound) to

form a stable adduct.

C-to-T Transition: During PCR amplification, the 5fC-malononitrile adduct pairs with Adenine

(A) instead of Guanine (G).

Readout: The original 5fC sites are read as Thymine (T) in the final sequence, while

unmodified C, 5mC, and 5hmC remain as C.

Part 2: Comparative Technology Landscape
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*Standard BS-Seq converts 5fC to Uracil (read as T), but also converts C to U. It cannot

distinguish 5fC from C.

Part 3: The Mechanism of Detection
The specificity of CLEVER-seq relies on the unique reactivity of the aldehyde group in 5fC.

The Signaling Pathway & Chemical Logic
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The following diagram illustrates the biological context of 5fC (TET pathway) and the chemical

workflow of CLEVER-seq.
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Caption: The TET-mediated demethylation pathway and the CLEVER-seq chemical conversion

mechanism.

Part 4: Detailed Protocol (CLEVER-seq)
Safety Note: Malononitrile is toxic. Handle in a fume hood with appropriate PPE.

Phase 1: Materials & Reagents
Genomic DNA (gDNA): High molecular weight, free of RNA.

Malononitrile (MN): Reagent grade.

Reaction Buffer: 100 mM NH₄OAc (Ammonium Acetate), pH 8.8.

Purification: SPRI beads (e.g., AMPure XP).

Spike-in Controls: Synthetic dsDNA oligos containing known 5fC, 5mC, 5hmC, and C

positions (Critical for calculating conversion rate).

Phase 2: Step-by-Step Workflow
Step 1: DNA Fragmentation and Spike-in
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Shear 100 ng - 1 µg of gDNA to ~300 bp using a Covaris sonicator.

Add Spike-ins: Add 0.1% (w/w) of 5fC-containing synthetic oligos. This acts as the internal

standard to verify the reaction efficiency.

Step 2: Malononitrile Labeling (The Critical Step)
This step selectively labels 5fC without affecting C, 5mC, or 5hmC.

Prepare Labeling Buffer: 100 mM NH₄OAc (pH 8.8) containing 50 mM Malononitrile.

Mix fragmented DNA with Labeling Buffer (Total volume ~50 µL).

Incubate: 37°C for 20 hours.

Note: The mild temperature preserves DNA integrity compared to bisulfite (which requires

high heat).

Purification: Clean up the reaction using SPRI beads (1.8x ratio) to remove excess

malononitrile. Elute in 20 µL water.

Step 3: Library Preparation & Amplification
End Repair & A-Tailing: Use standard Illumina-compatible library prep kits (e.g., KAPA

HyperPrep or NEBNext).

Adapter Ligation: Ligate methylated adapters (if using a workflow that might involve bisulfite

later, though for pure CLEVER-seq, standard adapters are often sufficient if no subsequent

bisulfite is used. Recommendation: Use standard adapters).

PCR Amplification:

Use a high-fidelity polymerase (e.g., KAPA HiFi).

Cycle Conditions:

98°C for 45s

[98°C 15s -> 60°C 30s -> 72°C 30s] x N cycles
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72°C 1 min

Mechanism:[5] During this PCR, the polymerase encounters the 5fC-Malononitrile adduct.

[6] Due to steric hindrance and hydrogen bonding changes, it incorporates Adenine (A)

opposite the adduct.

Final Clean-up: SPRI beads (1.0x ratio).

Step 4: Sequencing
Sequence on an Illumina platform (NovaSeq/NextSeq) with paired-end 150bp reads (PE150)

to ensure high mapping quality.

Target Depth: >30x coverage is recommended due to the rarity of 5fC.

Part 5: Bioinformatics & Data Analysis[6][7][8]
The data analysis differs from standard BS-Seq because you are looking for specific C-to-T

transitions that represent 5fC, not general bisulfite conversion.

Quality Control: Trim adapters and low-quality bases.

Alignment: Map reads to the reference genome (e.g., hg38).

Tool: Bismark (in non-directional mode) or Bwa-meth can be adapted, but standard variant

callers are often more effective for CLEVER-seq since it mimics SNP calling.

5fC Calling:

Identify C-to-T mutations relative to the reference genome.

Filter SNPs: Compare against a dbSNP database to exclude genomic SNPs.

Filter 5mC/5hmC: Since unmodified C, 5mC, and 5hmC remain as C in the reads, any site

reading as C is not 5fC.

Quantification:

Validation: Check the Spike-in controls.
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5fC oligo should show >90% T.

C/5mC/5hmC oligos should show >99% C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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